6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene
Overview
Description
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is a chemical compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, is characterized by the presence of methoxy groups at the 6 and 7 positions, a nitrophenyl group at the 1 position, and a dihydroisochromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol or methanol. The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 6,7-dimethoxy-1-(3-aminophenyl)-3,4-dihydro-1H-isochromene.
Substitution: Formation of various substituted isochromenes depending on the nucleophile used.
Scientific Research Applications
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits certain enzymes involved in inflammatory processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Cell Signaling: Modulates signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene can be compared with other similar compounds such as:
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene: Similar structure but with a nitrophenyl group at the 4 position.
6,7-dimethoxy-1-(3-aminophenyl)-3,4-dihydro-1H-isochromene: Similar structure but with an amino group instead of a nitro group.
6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the nitrophenyl group but shares the core structure.
These comparisons highlight the unique properties of this compound, particularly its nitrophenyl group, which contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-15-9-11-6-7-23-17(14(11)10-16(15)22-2)12-4-3-5-13(8-12)18(19)20/h3-5,8-10,17H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAUVNVSYPVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415541 | |
Record name | ST4131998 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92774-39-5 | |
Record name | ST4131998 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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